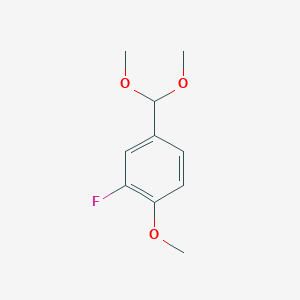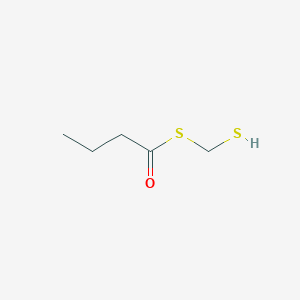![molecular formula C6H9NO2S2 B12591529 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- CAS No. 501675-37-2](/img/structure/B12591529.png)
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- involves its ability to act as a nucleophile in various chemical reactions. The compound’s sulfur and nitrogen atoms can participate in nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity is driven by the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms .
Comparison with Similar Compounds
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- can be compared with other similar compounds, such as:
1,2,4-Thiadiazolidine-3,5-dione: This compound contains a similar ring structure but with different substituents, leading to variations in reactivity and applications.
1,2,4-Dithiazolidine-3,5-dione: The parent compound without the alkyl substituent, which serves as a precursor for various derivatives.
Dithiasuccinoyl (Dts)-amines: These compounds are used as amino protecting groups and have applications in peptide synthesis.
Properties
CAS No. |
501675-37-2 |
|---|---|
Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
4-[(2S)-butan-2-yl]-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C6H9NO2S2/c1-3-4(2)7-5(8)10-11-6(7)9/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
QGRDOCYSQNMAMH-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H](C)N1C(=O)SSC1=O |
Canonical SMILES |
CCC(C)N1C(=O)SSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)

![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
